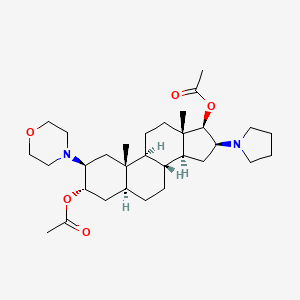
4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride
Descripción general
Descripción
4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C9H14N4O•2HCl and a molecular weight of 267.16 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is often used as a biochemical reagent in proteomics research .
Mecanismo De Acción
Target of Action
The primary target of 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
This compound acts as an antagonist of the α2-adrenergic receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, blocking the receptor and preventing its activation by endogenous catecholamines.
Métodos De Preparación
The synthesis of 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods typically involve parallel solid-phase synthesis and photocatalytic synthesis .
Análisis De Reacciones Químicas
4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major products formed from these reactions include various substituted pyrimidine derivatives, which are often used in further chemical synthesis and research .
Aplicaciones Científicas De Investigación
4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: It is used in the development of pharmaceutical compounds and as a biochemical marker in diagnostic tests.
Industry: It is used in the production of various chemical products and as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: Used for derivatization of carboxyl groups on peptides.
5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine: Used in various biochemical assays.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Known for their therapeutic potential in treating neurological conditions.
These compounds share similar structural features but differ in their specific applications and biochemical properties, highlighting the uniqueness of this compound in its specific research and industrial applications.
Propiedades
IUPAC Name |
4-methoxy-2-piperazin-1-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c1-14-8-2-3-11-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDDOZFBOITQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Furylmethyl)amino]pentanedioic acid](/img/structure/B3089371.png)



![2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane](/img/structure/B3089401.png)


![7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3089425.png)




